molecular formula C22H27N3O14S3 B12790963 Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl- CAS No. 82391-15-9

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-

Cat. No.: B12790963
CAS No.: 82391-15-9
M. Wt: 653.7 g/mol
InChI Key: PFHABTXROYOMKR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl- is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Reactive Yellow 17 . This compound is widely used in the textile industry as a dye due to its excellent binding properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl- involves multiple steps. The process typically starts with the diazotization of 2,5-dimethoxyaniline, followed by coupling with 4-((2-(sulfooxy)ethyl)sulfonyl)benzenediazonium chloride. The resulting intermediate is then reacted with 1,3-dioxobutylamine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize waste, making it both economically and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzenesulfonic acids .

Scientific Research Applications

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its binding properties.

    Industry: Widely used in the textile industry for dyeing fabrics

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong covalent bonds with substrates. The sulfooxyethyl group enhances its solubility and reactivity, allowing it to interact with various molecular targets. The azo bond plays a crucial role in its color properties, making it an effective dye .

Comparison with Similar Compounds

Similar Compounds

  • Reactive Yellow 15
  • Reactive Yellow 18
  • Reactive Orange 16

Uniqueness

Compared to similar compounds, Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl- stands out due to its superior binding properties and stability. Its unique structure allows for a broader range of applications, particularly in the textile industry .

Properties

CAS No.

82391-15-9

Molecular Formula

C22H27N3O14S3

Molecular Weight

653.7 g/mol

IUPAC Name

4-[[2-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-5-methoxy-2-methylbenzenesulfonic acid

InChI

InChI=1S/C22H27N3O14S3/c1-12-8-14(16(36-3)10-19(12)41(30,31)32)23-22(27)21(13(2)26)25-24-15-9-18(38-5)20(11-17(15)37-4)40(28,29)7-6-39-42(33,34)35/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35)

InChI Key

PFHABTXROYOMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)O)OC

Origin of Product

United States

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